CP-409092

Description

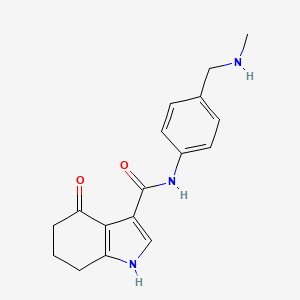

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-18-9-11-5-7-12(8-6-11)20-17(22)13-10-19-14-3-2-4-15(21)16(13)14/h5-8,10,18-19H,2-4,9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJIYNUISLDNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047276 | |

| Record name | CP-409092 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194098-25-4 | |

| Record name | CP-409092 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194098254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-409092 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-409092 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420WLS764W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma of CP-409092: A Deep Dive into its Mechanism of Action as a GABA(A) Receptor Partial Agonist

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of CP-409092, a potent partial agonist of the GABA(A) receptor. This document elucidates the compound's interaction with its molecular target, its impact on neuronal signaling, and the experimental methodologies used to characterize its pharmacological profile.

This compound has been identified as a significant modulator of the γ-aminobutyric acid type A (GABA(A)) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its action as a partial agonist suggests a potential therapeutic window for conditions such as anxiety, where a nuanced modulation of GABAergic signaling is desirable.

Core Mechanism of Action: Fine-Tuning Neuronal Inhibition

The principal mechanism of action of this compound is its positive allosteric modulation of the GABA(A) receptor. Unlike full agonists that elicit a maximal receptor response, this compound, as a partial agonist, produces a submaximal effect, even at saturating concentrations. This fine-tuning of neuronal inhibition is crucial for its potential therapeutic applications.

The GABA(A) receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-).[1][2][3] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[2][3] this compound binds to a site on the GABA(A) receptor, enhancing the effect of GABA and increasing the frequency of channel opening. This leads to a greater overall inhibitory tone in the presence of the endogenous ligand.

A study on the metabolism and pharmacokinetics of this compound in rats confirmed its activity as a GABA(A) receptor partial agonist and highlighted its potential for the treatment of anxiety.[4]

Quantitative Pharmacological Profile

The interaction of this compound with the GABA(A) receptor has been quantified through various in vitro and in vivo studies. The following table summarizes key pharmacokinetic parameters from a study in rats, providing insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Value | Unit | Study Population |

| Clearance | 169 ± 18 | mL/min/kg | Male Rats |

| Volume of Distribution | 8.99 ± 1.46 | L/kg | Male Rats |

| Oral Bioavailability | 2.9 ± 3 | % | Male Rats |

| Total Recovery ([14C]this compound) | 89.1 ± 3.2 | % | Male Rats |

| Total Recovery ([14C]this compound) | 89.3 ± 0.58 | % | Female Rats |

Data from "Metabolism, pharmacokinetics and excretion of the GABA(A) receptor partial agonist [(14)C]this compound in rats."[4]

Signaling Pathways and Experimental Workflows

The signaling pathway initiated by the activation of the GABA(A) receptor by GABA and its modulation by this compound is central to its mechanism of action. The following diagrams, generated using the DOT language, illustrate this pathway and the experimental workflows used to characterize such compounds.

Figure 1: GABA(A) Receptor Signaling Pathway Modulated by this compound.

Figure 2: Experimental Workflow for Characterizing a GABA(A) Receptor Modulator.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of this compound's mechanism of action, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay for GABA(A) Receptor

This assay is used to determine the binding affinity (Ki) of this compound for the GABA(A) receptor.

1. Membrane Preparation:

-

Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in deionized water and re-centrifuge. Repeat this wash step.

-

Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and store at -70°C.

2. Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer by centrifugation.

-

Resuspend the pellet in fresh binding buffer.

-

In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

-

Add varying concentrations of this compound.

-

Add a constant concentration of a radiolabeled GABA(A) receptor ligand (e.g., [3H]muscimol at 5 nM).

-

For non-specific binding determination, use a high concentration of a non-labeled ligand (e.g., 10 mM GABA).

-

Incubate the plate at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording (Whole-Cell Patch Clamp)

This technique is employed to measure the functional effects of this compound on GABA(A) receptor-mediated currents.

1. Cell Preparation:

-

Use cells expressing recombinant human GABA(A) receptors (e.g., HEK293 cells) or cultured primary neurons.

-

Plate the cells on glass coverslips for recording.

2. Recording Setup:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Use a glass micropipette filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2) as the recording electrode.

3. Recording Procedure:

-

Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA to the cell to evoke an inward chloride current.

-

Co-apply GABA with varying concentrations of this compound to measure its modulatory effect on the GABA-evoked current.

-

Record the currents using an appropriate amplifier and data acquisition system.

4. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Construct concentration-response curves for this compound to determine its EC50 (potency) and maximal efficacy relative to the GABA response.

This in-depth guide provides a foundational understanding of the mechanism of action of this compound. The presented data and protocols are intended to facilitate further research and development of this and similar compounds targeting the GABA(A) receptor for the treatment of neurological and psychiatric disorders.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. GABA receptor - Wikipedia [en.wikipedia.org]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism, pharmacokinetics and excretion of the GABA(A) receptor partial agonist [(14)C]CP-409,092 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of CP-409092: A Search for a Phantom CETP Inhibitor

Despite a comprehensive search for the Cholesteryl Ester Transfer Protein (CETP) inhibitor designated as CP-409092, no publicly available scientific literature, clinical trial data, or synthesis protocols corresponding to this specific identifier could be located. This suggests that "this compound" may represent an internal compound code that has not been disclosed in public forums, a historical designation that has been superseded, or a potential misidentification.

While the quest for information on this compound itself proved fruitless, the investigation into the broader class of CETP inhibitors reveals a rich and complex landscape of drug discovery and development aimed at modulating lipid profiles for cardiovascular risk reduction. This whitepaper will, therefore, pivot to provide an in-depth technical guide on the core principles of CETP inhibition, drawing upon the extensive data available for well-characterized inhibitors that have progressed through significant stages of research and clinical evaluation.

The Role of CETP in Lipid Metabolism: A Key Therapeutic Target

Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1][2] This process ultimately leads to lower levels of HDL cholesterol ("good cholesterol") and higher levels of LDL cholesterol ("bad cholesterol"), a lipid profile associated with an increased risk of atherosclerotic cardiovascular disease.[2][3]

The inhibition of CETP is, therefore, a compelling therapeutic strategy to raise HDL cholesterol and lower LDL cholesterol levels, potentially mitigating the risk of cardiovascular events.[4] This has spurred the development of numerous small-molecule CETP inhibitors over the past few decades.

CETP-Mediated Lipid Transfer Pathway

The following diagram illustrates the central role of CETP in lipoprotein metabolism and the intended effect of its inhibition.

Prominent CETP Inhibitors: A Comparative Overview

While information on this compound is unavailable, several other CETP inhibitors have been extensively studied. The table below summarizes key quantitative data for some of the most notable examples.

| Compound | Developer | IC50 (in human plasma) | HDL-C Increase (approx.) | LDL-C Decrease (approx.) | Clinical Outcome |

| Torcetrapib | Pfizer | ~60 nM | 50-100% | 20-25% | Terminated (Increased cardiovascular events and mortality) |

| Dalcetrapib | Roche | ~300 nM | 30-40% | Minimal | Terminated (Lack of efficacy) |

| Anacetrapib | Merck | ~10 nM | 100-140% | 30-40% | Development halted (Significant accumulation in adipose tissue) |

| Evacetrapib | Eli Lilly | ~5 nM | 100-130% | 30-40% | Terminated (Lack of efficacy) |

Note: IC50, HDL-C, and LDL-C values are approximate and can vary based on the specific study and patient population.

Experimental Protocols: A Generalized Workflow for CETP Inhibitor Evaluation

The discovery and development of a CETP inhibitor involves a standardized series of in vitro and in vivo experiments. The following workflow represents a typical progression for evaluating a novel compound.

Key Methodologies:

CETP Inhibition Assay (In Vitro): A common method involves a fluorometric assay using a donor particle containing a fluorescently labeled lipid (e.g., BODIPY-cholesteryl ester) and an acceptor particle. In the presence of active CETP, the labeled lipid is transferred, leading to a change in fluorescence. The inhibitory potential of a test compound is determined by its ability to prevent this change.

Pharmacokinetic Studies (In Vivo): These studies are critical to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Typically, the compound is administered to animal models (e.g., rats, monkeys) via oral and intravenous routes. Blood samples are collected at various time points and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the compound's concentration and key pharmacokinetic parameters such as half-life, bioavailability, and clearance.

The Future of CETP Inhibition

Despite the setbacks and terminations of several late-stage clinical trials for CETP inhibitors due to off-target effects or lack of efficacy, the therapeutic hypothesis remains a subject of ongoing research.[5] The focus has shifted towards developing inhibitors with improved safety profiles and a better understanding of the patient populations that might benefit most from this therapeutic approach. The discovery of novel chemical scaffolds continues, with a focus on optimizing potency, selectivity, and pharmacokinetic properties to avoid the pitfalls of earlier candidates.[6][7][8]

While the specific story of this compound remains elusive, the broader narrative of CETP inhibitors provides a compelling case study in the challenges and complexities of modern drug development. The lessons learned from past failures continue to inform the design of the next generation of lipid-modifying therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Presence of Cholesteryl Ester Transfer Protein (CETP) in Endothelial Cells Generates Vascular Oxidative Stress and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of new cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Piperidine-Based Inhibitor of Cholesteryl Ester Transfer Protein (CETP) That Retains Activity in Hypertriglyceridemic Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Lead Triphenylethanamine Cholesterol Ester Transfer Protein (CETP) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of CP-409092: A Review of Publicly Available Data

An in-depth analysis of the publicly available scientific literature reveals a notable absence of a detailed structure-activity relationship (SAR) study for the compound CP-409092. While identified as a partial agonist of the γ-aminobutyric acid type A (GABAA) receptor with demonstrated anti-anxiety activity, specific data on how structural modifications to the this compound scaffold affect its biological activity are not present in the reviewed literature. This technical guide summarizes the available information on this compound and provides a general overview of the SAR principles for GABAA receptor partial agonists, which may offer context for researchers in the field.

This compound: What the Data Shows

This compound has been characterized in several studies, primarily focusing on its pharmacokinetic and metabolic profile rather than a systematic exploration of its SAR.

Biological Activity

This compound is consistently described as a partial agonist of the GABAA receptor. This mode of action suggests that it binds to the receptor and elicits a response that is lower than that of a full agonist, a property often associated with a favorable therapeutic window for anxiolytic agents.

Pharmacokinetics and Metabolism

Studies in rats have shed light on the metabolic fate and pharmacokinetic properties of this compound. The primary metabolic pathways include hydroxylation of the oxo-tetrahydro-indole moiety and oxidative deamination. These metabolic processes are significant contributors to the compound's clearance and its observed low oral bioavailability.

General Principles of Structure-Activity Relationships for GABAA Receptor Partial Agonists

In the absence of specific SAR data for this compound, examining the broader principles that govern the interaction of partial agonists with the GABAA receptor can provide valuable insights. The GABAA receptor is a complex ligand-gated ion channel with multiple subunits (α, β, γ, etc.), and the affinity and efficacy of a ligand are highly dependent on its chemical structure and the subunit composition of the receptor.

For many classes of GABAA receptor modulators, specific pharmacophore models have been developed. These models typically highlight key structural features required for binding and activity, such as:

-

A basic nitrogen center: Often crucial for interaction with the GABA binding site.

-

A specific spatial arrangement of functional groups: The distance and orientation between key moieties dictate the binding mode and whether the compound acts as an agonist, antagonist, or partial agonist.

-

Lipophilicity: This property influences brain penetration and can impact binding affinity and metabolic stability.

The logical relationship for developing and characterizing a GABAA receptor partial agonist is visualized below.

Experimental Protocols: A General Framework

While specific protocols for this compound are not detailed in the literature, the following outlines a general experimental workflow for characterizing the SAR of a novel GABAA receptor partial agonist.

Synthesis of Analogs

A systematic synthesis campaign would be the first step. This typically involves modifying specific regions of the lead compound (this compound in this hypothetical case) to probe the effects of:

-

Substituents on aromatic rings: Altering electronic and steric properties.

-

Modifications of linker regions: Investigating the impact of flexibility and length.

-

Changes to key functional groups: For example, altering the pKa of a basic nitrogen.

The general workflow for such a synthetic and evaluation process is depicted below.

In Vitro Assays

-

Binding Assays: Radioligand binding assays using a known GABAA receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) would be employed to determine the binding affinity (Ki) of the synthesized analogs for the GABAA receptor. These assays would typically be performed on membranes prepared from rodent brain tissue or cell lines expressing specific GABAA receptor subtypes.

-

Functional Assays: Electrophysiological techniques, such as two-electrode voltage-clamp recording in Xenopus oocytes or patch-clamp recording in mammalian cells expressing recombinant GABAA receptors, are essential for determining the functional activity of the compounds. These experiments would allow for the determination of potency (EC50) and efficacy (the maximal response relative to a full agonist like GABA).

In Vivo Models

Promising compounds identified from in vitro assays would be advanced to in vivo models of anxiety, such as the elevated plus-maze, light-dark box, or marble-burying test in rodents. These studies would assess the anxiolytic-like effects of the compounds and help to establish a correlation between in vitro activity and in vivo efficacy.

Conclusion

The available scientific literature does not contain a specific and detailed structure-activity relationship study for this compound. While the compound is known to be a partial agonist of the GABAA receptor, the quantitative effects of structural modifications on its biological activity have not been publicly reported. The information provided herein summarizes the known properties of this compound and offers a general framework for the SAR of GABAA receptor partial agonists. Further research and publication are necessary to fully elucidate the SAR of this particular compound.

Early Preclinical Studies of CP-409092: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-409092 is a partial agonist of the GABA-A receptor that was under investigation by Pfizer as a potential anxiolytic agent.[1][2][3] Early preclinical studies focused on characterizing its pharmacokinetic profile and metabolic fate. Despite demonstrating activity at its target, the compound was ultimately discontinued from clinical development due to poor oral bioavailability.[2] This technical guide provides a comprehensive summary of the available early preclinical data on this compound, with a focus on its metabolism and pharmacokinetics.

Core Findings

Initial preclinical evaluation of this compound revealed that the compound is extensively metabolized, which significantly contributes to its high oral clearance and low exposure.[1][2] The primary metabolic pathways identified were hydroxylation and oxidative deamination, with monoamine oxidase A (MAO-A) playing a crucial role in its clearance.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro preclinical studies of this compound.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats[1][2]

| Parameter | Value |

| Intravenous Dose | 4 mg/kg |

| Oral Dose | 15 mg/kg |

| Clearance (CL) | 169 ± 18 mL/min/kg |

| Volume of Distribution (Vd) | 8.99 ± 1.46 L/kg |

| Oral Bioavailability (F) | 2.9% ± 3% |

Table 2: In Vitro Metabolism Data for this compound[4]

| Parameter | Value |

| Primary Metabolizing Enzyme | Monoamine Oxidase A (MAO-A) |

| In Vitro Intrinsic Clearance (CLint) in human liver mitochondria | 0.008 mL/mg/min |

| Unbound Oral Clearance (CLu(PO)) in humans (predicted) | 724 mL/min/kg |

Metabolic Pathways

The metabolism of this compound is characterized by several key transformations. The major metabolic routes include hydroxylation of the oxo-tetrahydro-indole moiety and oxidative deamination of the benzylic amine to form an aldehyde intermediate, which is subsequently oxidized to a benzoic acid derivative.[1][2] Minor pathways include N-demethylation followed by N-acetylation and oxidation.[1][2]

Experimental Protocols

Detailed experimental protocols for the early preclinical studies of this compound are not extensively available in the public domain. The information provided below is based on general knowledge of such studies and the limited details available in published abstracts.

In Vivo Pharmacokinetic Study in Rats (General Workflow)

The in vivo pharmacokinetic parameters of this compound were determined in rats following both intravenous and oral administration. While specific details of the protocol are not available, a typical workflow for such a study is outlined below.

Disclaimer: The specific experimental details for the preclinical studies of this compound, including animal strains, vehicle formulations, blood collection time points, and analytical methods, are not available in the reviewed literature.

In Vitro Metabolism using Human Liver Mitochondria

The in vitro metabolism of this compound was investigated using human liver mitochondria to determine the role of monoamine oxidase A (MAO-A) in its clearance.

Methodology (General) :

-

Incubation: Human liver mitochondria would be incubated with this compound at a specified concentration (e.g., 1 µM) in a suitable buffer system at 37°C.

-

Cofactors: The reaction would be initiated by the addition of necessary cofactors for MAO-A activity.

-

Inhibitors: To confirm the role of MAO-A, parallel incubations would be performed in the presence of selective MAO-A inhibitors (e.g., clorgyline) and MAO-B inhibitors (e.g., deprenyl).[4]

-

Time Points: Aliquots would be removed at various time points and the reaction quenched (e.g., with acetonitrile).

-

Analysis: The disappearance of the parent compound (this compound) would be monitored by LC-MS/MS.

-

Data Analysis: The rate of metabolism would be used to calculate the in vitro intrinsic clearance (CLint).

Conclusion

The early preclinical data for this compound indicate that it is a potent GABA-A receptor partial agonist. However, its development was hindered by a poor pharmacokinetic profile, specifically low oral bioavailability, driven by extensive first-pass metabolism. The primary enzyme responsible for this high clearance was identified as monoamine oxidase A. These findings underscore the critical importance of early metabolic and pharmacokinetic profiling in drug discovery to identify potential liabilities and guide candidate selection. While a comprehensive understanding of the preclinical studies is limited by the lack of detailed public-domain experimental protocols, the available data provides valuable insights into the disposition of this compound.

References

Pharmacological Properties of Glucokinase Activators: A Technical Guide

Disclaimer: Publicly available pharmacological data for the specific compound CP-409092 is limited. This guide provides an in-depth overview of the pharmacological properties of Glucokinase Activators (GKAs), the therapeutic class to which this compound likely belongs. The information presented herein is based on extensive research on various GKA compounds and is intended for researchers, scientists, and drug development professionals.

Introduction to Glucokinase and Glucokinase Activators

Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism, primarily found in pancreatic β-cells and hepatocytes.[1] It functions as a glucose sensor, regulating insulin secretion in the pancreas and glucose uptake and glycogen synthesis in the liver.[1][2] In individuals with type 2 diabetes, the activity of glucokinase is often impaired.[3]

Glucokinase activators (GKAs) are small-molecule allosteric activators that bind to a site on the glucokinase enzyme distinct from the glucose-binding site.[3][4][5] This binding event induces a conformational change that increases the enzyme's affinity for glucose and its maximal catalytic rate (Vmax).[5] By enhancing glucokinase activity, GKAs aim to improve glycemic control in patients with type 2 diabetes.[3][4]

Mechanism of Action

GKAs enhance the function of glucokinase through a non-essential, mixed-type activation mechanism. They stabilize a high-affinity conformation of the enzyme, facilitating its activation.[4] This allosteric activation leads to two primary physiological effects:

-

In Pancreatic β-cells: Increased glucokinase activity leads to a higher rate of glucose phosphorylation, which in turn increases the ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, leading to cell membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin secretion (GSIS).[2]

-

In Hepatocytes: Activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and glycolysis.[2] This enhances hepatic glucose uptake from the blood, particularly in the postprandial state. In the liver, glucokinase activity is also regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose concentrations. GKAs can disrupt the GK-GKRP complex, promoting the translocation of GK to the cytoplasm where it is active.[6]

The dual action of GKAs in both the pancreas and the liver provides a comprehensive approach to lowering blood glucose levels.

Quantitative Pharmacological Data

The following tables summarize typical quantitative data for glucokinase activators based on preclinical and clinical studies of various compounds in this class.

Table 1: In Vitro Enzyme Kinetics

| Parameter | Description | Typical Value Range |

| EC50 | The concentration of the GKA that produces 50% of its maximal effect on glucokinase activity. This is typically measured at a fixed glucose concentration (e.g., 5 mM). | 0.1 - 10 µM |

| S0.5 (Glucose) | The glucose concentration at which glucokinase activity is half-maximal. GKAs decrease this value, indicating increased glucose sensitivity. | Without GKA: ~8 mMWith GKA: 1 - 4 mM |

| Vmax | The maximum rate of the enzyme-catalyzed reaction. Some GKAs can increase the Vmax of glucokinase. | 1.5 - 3-fold increase |

| Hill Coefficient (nH) | A measure of the cooperativity of glucose binding. GKAs can affect this parameter. | ~1.8 (for glucose) |

Table 2: In Vivo Efficacy in Animal Models of Type 2 Diabetes

| Parameter | Animal Model | Typical Outcome |

| Oral Glucose Tolerance Test (OGTT) | Zucker Diabetic Fatty (ZDF) rats, db/db mice | 20-50% reduction in glucose excursion |

| Fasting Blood Glucose | ZDF rats, db/db mice | 15-40% reduction |

| HbA1c | Chronic dosing in ZDF rats or db/db mice | 0.5 - 2.0% reduction |

Experimental Protocols

This section outlines the general methodologies used to characterize the pharmacological properties of glucokinase activators.

Glucokinase Activity Assay (In Vitro)

Objective: To determine the effect of a GKA on the kinetic parameters of the glucokinase enzyme.

Methodology:

-

Enzyme Source: Recombinant human glucokinase.

-

Assay Principle: The activity of glucokinase is measured by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

-

Procedure:

-

A reaction mixture is prepared containing buffer, ATP, NADP+, glucose-6-phosphate dehydrogenase, and varying concentrations of glucose.

-

The test GKA is added at various concentrations.

-

The reaction is initiated by the addition of recombinant glucokinase.

-

The rate of NADPH formation is measured over time.

-

-

Data Analysis: The data are fitted to the Michaelis-Menten equation or a suitable allosteric enzyme kinetic model to determine EC50, S0.5 for glucose, and Vmax.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (Ex Vivo)

Objective: To assess the effect of a GKA on insulin secretion from isolated pancreatic islets in response to glucose.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion followed by density gradient centrifugation.

-

Procedure:

-

Isolated islets are pre-incubated in a low-glucose buffer.

-

The islets are then incubated with varying concentrations of glucose (e.g., 2.8 mM and 16.7 mM) in the presence or absence of the test GKA.

-

After the incubation period, the supernatant is collected.

-

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of insulin secreted at high glucose is compared between the GKA-treated and vehicle-treated groups.

Oral Glucose Tolerance Test (OGTT) (In Vivo)

Objective: To evaluate the effect of a GKA on glucose disposal in an animal model of type 2 diabetes.

Methodology:

-

Animal Model: Typically, Zucker Diabetic Fatty (ZDF) rats or db/db mice are used.

-

Procedure:

-

Animals are fasted overnight.

-

The test GKA or vehicle is administered orally.

-

After a specified time (e.g., 30-60 minutes), a glucose solution is administered orally.

-

Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the GKA-treated and vehicle-treated groups.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to glucokinase activators.

Caption: Mechanism of action of Glucokinase Activators (GKAs).

Caption: Experimental workflow for a GSIS assay.

Conclusion

Glucokinase activators represent a promising therapeutic class for the treatment of type 2 diabetes by directly targeting a key regulator of glucose homeostasis. Their dual mechanism of action in the pancreas and liver offers a comprehensive approach to improving glycemic control. Further research and development in this area continue to refine the efficacy and safety profiles of these compounds.

References

- 1. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

The Role of Glucokinase Activators, Such as CP-409092, in Enhancing Pancreatic Beta-Cell Function: A Technical Whitepaper

Disclaimer: This document provides a comprehensive overview of the mechanism and effects of small molecule glucokinase activators (GKAs) on pancreatic beta-cell function. While the prompt specified CP-409092, publicly available scientific literature and databases contain limited to no specific data for a compound with this identifier. Therefore, this whitepaper focuses on the well-characterized class of glucokinase activators, with the understanding that this compound, as a putative GKA, would likely share a similar mechanism of action and biological effects.

Introduction

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic beta-cells and hepatocytes.[1] In the beta-cell, the rate of glucose phosphorylation by GK is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[1] Consequently, dysfunction in GK activity can lead to impaired insulin release and contribute to the pathophysiology of type 2 diabetes mellitus (T2DM). Small molecule glucokinase activators (GKAs) have emerged as a promising therapeutic class of drugs designed to directly enhance GK activity, thereby improving glycemic control.[2][3] These allosteric activators increase the enzyme's affinity for glucose and/or its maximal reaction velocity, leading to a potentiation of insulin secretion in a glucose-dependent manner.[2][3] This document provides a detailed technical overview of the core mechanism of action, signaling pathways, and experimental evaluation of GKAs in the context of pancreatic beta-cell function.

Mechanism of Action: Allosteric Activation of Glucokinase

Glucokinase activators bind to an allosteric site on the GK enzyme, distinct from the glucose or ATP binding sites.[1][3] This binding event induces a conformational change in the enzyme, stabilizing it in a more active state. The primary consequences of this allosteric activation are:

-

Increased Affinity for Glucose: GKAs lower the concentration of glucose required to achieve half-maximal enzyme velocity (S0.5).[2][3]

-

Increased Maximal Velocity (Vmax): Some GKAs can also increase the maximum rate of glucose phosphorylation.[3]

By enhancing these kinetic parameters, GKAs effectively amplify the beta-cell's response to ambient glucose levels, leading to a leftward shift in the glucose-response curve for insulin secretion.

Signaling Pathway of Glucokinase Activators in Pancreatic Beta-Cells

The activation of glucokinase by compounds such as this compound initiates a cascade of events within the pancreatic beta-cell that culminates in the secretion of insulin. This signaling pathway is a fundamental process in maintaining glucose homeostasis.

Quantitative Data on Glucokinase Activator Effects

The following tables summarize quantitative data for representative glucokinase activators from preclinical studies. This data illustrates the typical potency and efficacy of this class of compounds.

Table 1: In Vitro Glucokinase Activation

| Compound | EC50 (nM) | Fold-change in Glucose Affinity (S0.5) | Reference |

| GKA23 | 267 ± 97 | Not Reported | [2] |

| AM-2394 | 60 | ~10 | [3] |

Table 2: Effects on Glucose Metabolism and Insulin Secretion

| Compound | Assay | Effect | Concentration | Reference |

| GKA23 | Glucose Uptake (Primary Rat Hepatocytes) | EC50 = 201 ± 149 nM | Not Applicable | [2] |

| AM-2394 | Oral Glucose Tolerance Test (ob/ob mice) | Lowered glucose excursion | 3, 10, 30 mg/kg | [3] |

Experimental Protocols

The characterization of glucokinase activators involves a series of in vitro and in vivo experiments to determine their potency, efficacy, and mechanism of action.

In Vitro Glucokinase Activity Assay

Objective: To determine the effect of a test compound on the kinetic parameters of purified glucokinase.

Methodology:

-

Recombinant human glucokinase is incubated with varying concentrations of glucose and a fixed concentration of ATP in a buffered solution.

-

The test compound (e.g., this compound) is added at various concentrations to the reaction mixture.

-

The production of glucose-6-phosphate is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

-

Kinetic parameters (S0.5 and Vmax) are calculated by fitting the data to the Hill equation.

-

The EC50, the concentration of the compound that produces half-maximal activation, is determined from dose-response curves.

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

Objective: To assess the effect of a test compound on insulin secretion from intact pancreatic islets in response to glucose.

Methodology:

-

Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).

-

Islets are then incubated with low (basal) and high (stimulatory) concentrations of glucose (e.g., 2.8 mM and 16.7 mM) in the presence and absence of the test compound.

-

After the incubation period, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The potentiation of glucose-stimulated insulin secretion by the compound is then calculated.

References

- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models | PLOS One [journals.plos.org]

- 3. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CP-409092 Analogues and Derivatives as GABA(A) Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-409092, chemically identified as 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (4-methylaminomethyl-phenyl)-amide, is a partial agonist of the γ-aminobutyric acid type A (GABA(A)) receptor. This document provides a comprehensive technical overview of this compound, its known analogues, and derivatives. It delves into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The guide also presents a detailed look at the GABA(A) receptor signaling pathway and collates available quantitative data to facilitate comparative analysis for researchers in the field of neuropharmacology and drug development.

Introduction

The γ-aminobutyric acid type A (GABA(A)) receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. Its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[1] this compound has been identified as a partial agonist at this receptor, suggesting its potential for therapeutic applications with a potentially improved side-effect profile compared to full agonists.[2] This guide focuses on the chemical and pharmacological aspects of this compound and its structural relatives, providing a foundational resource for further research and development in this area.

Synthesis of this compound and Analogues

The core of this compound is the 4-oxo-4,5,6,7-tetrahydro-1H-indole scaffold. The synthesis of this and related amide derivatives generally involves a multi-step process.

General Synthesis of the 4-Oxo-4,5,6,7-tetrahydro-1H-indole Core

The synthesis of the 4-oxo-4,5,6,7-tetrahydroindole motif can be achieved through various methods, with the Nenitzescu indole synthesis being a classic approach.[3] This typically involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.[3]

Amide Coupling to Form this compound and Analogues

The final step in the synthesis of this compound and its analogues is the formation of the amide bond between the carboxylic acid at the 3-position of the indole core and a primary or secondary amine.

Experimental Protocol: General Amide Coupling

-

Materials: 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid, desired amine (e.g., 4-(methylaminomethyl)aniline for this compound), a coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA), and a suitable aprotic solvent (e.g., DMF, DCM).

-

Procedure:

-

Dissolve the 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid and the amine in the chosen solvent.

-

Add the coupling agent and the base to the reaction mixture.

-

Stir the reaction at room temperature for a specified time (typically 2-24 hours), monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Structure-Activity Relationships (SAR)

While specific SAR data for a wide range of this compound analogues is not extensively published, general principles for GABA(A) receptor modulators with similar scaffolds can be inferred. The activity of these compounds is typically influenced by the nature of the substituents on the indole core and the phenylamide moiety.

-

Indole Core Modifications: Substitutions on the indole nitrogen or the cyclohexanone ring can impact potency and selectivity for different GABA(A) receptor subtypes.

-

Phenylamide Moiety Variations: The substitution pattern on the phenyl ring and the nature of the group attached to the amide nitrogen are critical for receptor interaction and can influence properties like efficacy (partial vs. full agonism) and subtype selectivity.

Quantitative Data

Publicly available quantitative data for a broad series of this compound analogues is limited. The following table summarizes the known pharmacokinetic data for this compound in rats.

| Compound | Parameter | Value | Species | Reference |

| This compound | Clearance | 169 ± 18 ml min⁻¹ kg⁻¹ | Rat | [4] |

| This compound | Volume of Distribution | 8.99 ± 1.46 l kg⁻¹ | Rat | [4] |

| This compound | Oral Bioavailability | 2.9% ± 3% | Rat | [4] |

Experimental Protocols for Biological Evaluation

The biological activity of this compound analogues is primarily assessed through their interaction with the GABA(A) receptor. Key experimental techniques include radioligand binding assays and electrophysiological recordings.

GABA(A) Receptor Binding Assay

This assay measures the affinity of a compound for the GABA(A) receptor by assessing its ability to displace a radiolabeled ligand.

Experimental Protocol: [³H]Muscimol Binding Assay

-

Materials: Rat brain membranes, [³H]muscimol (radioligand), test compounds, non-specific binding control (e.g., high concentration of GABA), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), filtration apparatus, and scintillation counter.

-

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a multi-well plate, combine the brain membrane preparation, [³H]muscimol, and varying concentrations of the test compound or control.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a set duration (e.g., 45 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Electrophysiology Assay

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes or patch-clamp recordings from cultured neurons or cell lines expressing specific GABA(A) receptor subtypes, are used to measure the functional activity of the compounds.[5][6] These methods can determine whether a compound is an agonist, antagonist, or allosteric modulator, and can quantify its potency and efficacy.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

GABA(A) Receptor Signaling Pathway

This compound and its analogues exert their effects by modulating the GABA(A) receptor signaling pathway. The binding of GABA (or an agonist) to the receptor opens an integral chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.

Conclusion

This compound represents an interesting scaffold for the development of novel GABA(A) receptor modulators. While detailed structure-activity relationships and extensive quantitative data on a wide range of its analogues are not yet widely available in the public domain, the synthetic routes to the core structure and the methodologies for biological evaluation are well-established. This guide provides a solid foundation for researchers to build upon in the exploration of this compound derivatives as potential therapeutic agents. Further research is warranted to fully elucidate the therapeutic potential of this chemical series.

References

- 1. mdpi.com [mdpi.com]

- 2. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating Patterns - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CP-409092 in Vitro Glucokinase Activation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism, primarily expressed in the liver and pancreatic β-cells. It functions as a glucose sensor, regulating glucose homeostasis by controlling the rate of glucose phosphorylation.[1][2] Small molecule activators of glucokinase, such as CP-409092, are of significant interest in the development of therapeutics for type 2 diabetes. These activators bind to an allosteric site on the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. This document provides a detailed protocol for an in vitro glucokinase activation assay using the specific activator this compound, intended for researchers, scientists, and drug development professionals.

Principle of the Assay

The in vitro glucokinase activation assay is a coupled enzymatic assay. Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), utilizing adenosine triphosphate (ATP) as the phosphate donor. The production of G6P is then coupled to the reduction of NADP+ to NADPH by the enzyme glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is directly proportional to the glucokinase activity and can be monitored by measuring the increase in absorbance at 340 nm or fluorescence at an excitation/emission of ~340/460 nm.[3][4]

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Human Recombinant Glucokinase (GK) | e.g., Sigma-Aldrich | - | -80°C |

| D-Glucose | e.g., Sigma-Aldrich | G8270 | Room Temp |

| Adenosine 5'-triphosphate (ATP) | e.g., Sigma-Aldrich | A2383 | -20°C |

| Nicotinamide adenine dinucleotide phosphate (NADP+) | e.g., Sigma-Aldrich | N0505 | -20°C |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | e.g., Sigma-Aldrich | G6378 | -20°C |

| Magnesium Chloride (MgCl2) | e.g., Sigma-Aldrich | M1028 | Room Temp |

| Dithiothreitol (DTT) | e.g., Sigma-Aldrich | D0632 | -20°C |

| HEPES Buffer (1 M) | e.g., Sigma-Aldrich | H3375 | 4°C |

| Bovine Serum Albumin (BSA) | e.g., Sigma-Aldrich | A7906 | 4°C |

| This compound | - | - | -20°C |

| Dimethyl Sulfoxide (DMSO) | e.g., Sigma-Aldrich | D8418 | Room Temp |

| 96-well, clear, flat-bottom plates (for absorbance) or black plates (for fluorescence) | e.g., Corning | - | Room Temp |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 25 mM HEPES, pH 7.1, 50 mM KCl, 5 mM MgCl₂, 2.5 mM DTT, and 0.1% BSA. Prepare fresh on the day of the experiment.

-

Enzyme Solution: Prepare a stock solution of human recombinant glucokinase in assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 10-20 nM is recommended.

-

Substrate/Cofactor Mix: Prepare a solution in assay buffer containing D-Glucose, ATP, and NADP+. The final concentrations in the assay should be at the Km for glucose (around 5-8 mM) to observe activation, 1 mM ATP, and 1 mM NADP+.

-

Coupling Enzyme Solution: Prepare a stock solution of G6PDH in assay buffer. The final concentration should be in excess to ensure the glucokinase reaction is the rate-limiting step (e.g., 1-2 U/mL).

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

This compound Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve. A typical final concentration range in the assay could be from 0.1 nM to 100 µM.

Assay Procedure (96-well plate format)

-

Compound Addition: Add 1 µL of the serially diluted this compound or DMSO (for vehicle control) to the wells of the 96-well plate.

-

Enzyme Addition: Add 50 µL of the enzyme solution to each well.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the substrate/cofactor mix containing G6PDH to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) every minute for 30-60 minutes.

Data Analysis

-

Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the kinetic curve (absorbance or fluorescence vs. time).

-

Normalize Data: Normalize the reaction rates to the vehicle control (DMSO) to determine the fold activation for each concentration of this compound.

-

Dose-Response Curve: Plot the fold activation as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the AC50 (the concentration of activator that produces 50% of the maximal response) and the maximum fold activation.

Quantitative Data

Table 1: Kinetic Parameters of Glucokinase in the Presence of a Representative Activator

| Parameter | No Activator | + Representative Activator (at AC50) |

| Glucose S₀.₅ (mM) | ~8 | ~2 |

| Hill Coefficient | ~1.7 | ~1.2 |

| Vmax (relative) | 100% | ~150% |

Table 2: Dose-Response of a Representative Glucokinase Activator

| Activator Conc. (µM) | Fold Activation |

| 0.01 | 1.2 |

| 0.1 | 2.5 |

| 1 | 4.0 |

| 10 | 4.8 |

| 100 | 5.0 |

| AC50 (µM) | ~0.3 |

| Max Fold Activation | ~5.0 |

Visualizations

Glucokinase Activation Signaling Pathway in Pancreatic β-cells

Caption: Glucokinase signaling pathway in pancreatic β-cells.

Experimental Workflow for Glucokinase Activator Screening

Caption: High-throughput screening workflow for glucokinase activators.

References

- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. siriusgenomics.com [siriusgenomics.com]

- 4. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying CP-409092 Efficacy in Animal Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-409092 is a partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting potential as an anxiolytic agent. The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its activation leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. By acting as a partial agonist, this compound is expected to modulate this pathway to produce anxiolytic effects, potentially with a reduced side-effect profile compared to full agonists like benzodiazepines.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound's anxiolytic efficacy using established rodent models of anxiety-like behavior. The protocols detailed herein are for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test, which are widely accepted assays for screening anxiolytic compounds.

GABAA Receptor Signaling Pathway

The anxiolytic effects of this compound are mediated through its interaction with the GABAA receptor. The binding of an agonist, such as GABA or this compound, to the extracellular domain of the receptor induces a conformational change that opens the integral chloride (Cl-) channel. The subsequent influx of negatively charged chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential. This inhibitory effect in key brain regions associated with fear and anxiety, such as the amygdala and prefrontal cortex, is believed to underlie the anxiolytic properties of GABAA receptor agonists.

Caption: GABAA receptor signaling pathway.

Experimental Workflow for Efficacy Testing

A typical workflow for evaluating the anxiolytic efficacy of this compound in rodent models involves several key stages, from animal acclimatization to data analysis. This systematic approach ensures the reliability and reproducibility of the experimental findings.

Caption: General experimental workflow.

Data Presentation

Disclaimer: The following tables present representative data based on the expected anxiolytic effects of a partial GABAA receptor agonist. Specific quantitative data for this compound in these models were not publicly available at the time of this writing.

Table 1: Representative Efficacy of this compound in the Elevated Plus Maze (EPM) in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |

| Vehicle | - | 35.2 ± 4.1 | 11.7 ± 1.4 | 5.1 ± 0.8 | 15.3 ± 1.9 |

| This compound | 1 | 55.8 ± 5.3 | 18.6 ± 1.8 | 7.9 ± 1.0 | 16.1 ± 2.0 |

| This compound | 3 | 78.4 ± 6.9 | 26.1 ± 2.3 | 9.2 ± 1.1 | 15.8 ± 1.7 |

| This compound | 10 | 95.1 ± 8.2 | 31.7 ± 2.7 | 10.5 ± 1.3 | 15.5 ± 1.5 |

| Diazepam (Ref) | 2 | 102.3 ± 9.5 | 34.1 ± 3.2 | 11.3 ± 1.4*** | 14.9 ± 1.6 |

| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. |

Table 2: Representative Efficacy of this compound in the Open Field Test (OFT) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Center Entries | Distance Traveled in Center (cm) | Total Distance Traveled (cm) |

| Vehicle | - | 18.5 ± 2.5 | 10.3 ± 1.5 | 150.7 ± 20.1 | 2540 ± 180 |

| This compound | 0.5 | 28.9 ± 3.1 | 14.8 ± 1.8 | 235.4 ± 25.3 | 2490 ± 175 |

| This compound | 1.5 | 42.1 ± 4.0 | 18.2 ± 2.0 | 340.1 ± 30.8 | 2515 ± 185 |

| This compound | 5.0 | 55.6 ± 5.2*** | 21.5 ± 2.3 | 450.9 ± 38.7 | 2450 ± 190 |

| Diazepam (Ref) | 1 | 60.3 ± 6.1 | 23.1 ± 2.5 | 485.2 ± 41.2 | 2380 ± 200 |

| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. |

Table 3: Representative Efficacy of this compound in the Light-Dark Box (LDB) Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Transitions between Compartments | Latency to Enter Dark (s) |

| Vehicle | - | 30.4 ± 3.8 | 12.1 ± 1.7 | 25.6 ± 3.1 |

| This compound | 0.5 | 48.9 ± 4.5 | 16.5 ± 1.9 | 35.8 ± 4.0 |

| This compound | 1.5 | 65.2 ± 5.9 | 18.9 ± 2.1* | 48.2 ± 5.1 |

| This compound | 5.0 | 80.1 ± 7.3 | 20.4 ± 2.3** | 60.5 ± 6.3 |

| Diazepam (Ref) | 1 | 88.6 ± 8.1 | 22.1 ± 2.5** | 65.7 ± 6.8 |

| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. |

Experimental Protocols

Elevated Plus Maze (EPM) Test

Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the propensity of the animals to explore the open arms.

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 50-70 cm).

-

Two opposite arms are enclosed by high walls (closed arms), while the other two are open (open arms).

-

A central platform connects the four arms.

-

The maze is typically made of a non-porous material for easy cleaning.

Procedure:

-

Acclimatization: House the animals in the facility for at least one week before testing.

-

Habituation: On the day of testing, bring the animals to the testing room and allow them to habituate for at least 30-60 minutes.

-

Drug Administration: Administer this compound or vehicle (e.g., saline with a small percentage of a solubilizing agent) via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.). A pre-treatment time of 30 minutes is common for i.p. administration.

-

Test Initiation: Place the animal on the central platform of the EPM, facing one of the open arms.

-

Data Collection: Record the animal's behavior for a 5-minute session using an overhead video camera connected to a tracking software.

-

Parameters to Measure:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Inter-trial Procedure: After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.

Open Field Test (OFT)

Principle: This test assesses anxiety-like behavior and general locomotor activity. Anxious rodents tend to stay close to the walls of the open field (thigmotaxis), while anxiolytic drugs increase exploration of the more anxiogenic central area.

Apparatus:

-

A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with high walls to prevent escape.

-

The floor is typically divided into a central zone and a peripheral zone by the analysis software.

Procedure:

-

Acclimatization and Habituation: Follow the same procedures as for the EPM test.

-

Drug Administration: Administer this compound or vehicle as previously described.

-

Test Initiation: Gently place the animal in the center of the open field arena.

-

Data Collection: Record the animal's activity for a period of 5-10 minutes using an overhead video camera and tracking software.

-

Parameters to Measure:

-

Time spent in the center zone.

-

Number of entries into the center zone.

-

Distance traveled in the center zone.

-

Total distance traveled in the entire arena.

-

Rearing frequency (vertical activity).

-

Number of fecal boli (an indicator of emotionality).

-

-

Inter-trial Procedure: Clean the arena with 70% ethanol between each animal.

Light-Dark Box (LDB) Test

Principle: This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic compounds increase the time spent in the light compartment.

Apparatus:

-

A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.

-

An opening connects the two compartments, allowing the animal to move freely between them.

Procedure:

-

Acclimatization and Habituation: Follow the same procedures as for the EPM and OFT.

-

Drug Administration: Administer this compound or vehicle as previously described.

-

Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

-

Data Collection: Record the animal's behavior for a 5-10 minute session using a video camera and tracking software.

-

Parameters to Measure:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Number of transitions between the two compartments.

-

Latency to the first entry into the dark compartment.

-

Total distance traveled.

-

-

Inter-trial Procedure: Clean the apparatus thoroughly with 70% ethanol after each trial.

Conclusion

The animal models and protocols described provide a robust framework for assessing the anxiolytic efficacy of this compound. By quantifying changes in anxiety-like behaviors in these validated tests, researchers can obtain crucial preclinical data to support the further development of this compound as a potential treatment for anxiety disorders. It is essential to include appropriate controls, randomize treatment groups, and conduct the experiments in a blinded manner to ensure the validity of the results.

Application Notes and Protocols for Testing CP-409092 Activity

Notice: Information regarding the specific molecular target, mechanism of action, and suitable cell lines for testing the activity of CP-409092 is not available in publicly accessible scientific literature or databases. The following application notes and protocols are provided as a general framework for characterizing a novel compound with unknown properties. Researchers will need to adapt these protocols based on initial screening results and further experimental findings.

I. Introduction

This document provides a structured approach for researchers, scientists, and drug development professionals to investigate the in vitro activity of the compound this compound. Due to the absence of specific information about this compound, a tiered screening and characterization strategy is recommended. This will involve initial broad-spectrum viability assays across a diverse panel of cell lines, followed by more focused mechanistic studies based on any observed selective activity.

II. Initial Cell Line Panel for Broad-Spectrum Screening

To obtain a preliminary understanding of the potential anti-cancer activity of this compound, a diverse panel of human cancer cell lines is recommended. This panel should represent various tumor types and genetic backgrounds.

Table 1: Recommended Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast (Luminal A) | Estrogen receptor (ER) positive, PIK3CA mutant |

| MDA-MB-231 | Breast (Triple-Negative) | Highly invasive, KRAS and BRAF mutant |

| A549 | Lung (Adenocarcinoma) | KRAS mutant |

| HCT116 | Colorectal | KRAS mutant, PIK3CA mutant |

| HT-29 | Colorectal | BRAF mutant, PIK3CA mutant |

| PC-3 | Prostate | Androgen receptor (AR) negative, PTEN null |

| DU145 | Prostate | AR negative, TP53 mutant |

| U-87 MG | Glioblastoma | PTEN null |

| SF-295 | Glioblastoma | TP53 mutant |

| HELA | Cervical | HPV-positive |

III. Experimental Protocols

A. Protocol 1: Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol outlines a method to determine the effect of this compound on the viability of a panel of cancer cell lines.

1. Materials:

- Selected cancer cell lines

- Complete growth medium (specific to each cell line)

- This compound (dissolved in a suitable solvent, e.g., DMSO)

- 96-well cell culture plates

- CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent

- Plate reader capable of measuring absorbance at 490 nm

2. Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

- Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. The concentration range should be broad for the initial screen (e.g., 0.01 µM to 100 µM).

- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

- MTS Assay: Add 20 µL of MTS reagent to each well.

- Incubate the plate for 1-4 hours at 37°C.

- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTS assay.

B. Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

If this compound shows significant cytotoxic activity, this assay can determine if the mechanism of cell death is apoptosis.

1. Materials:

- Sensitive cell line(s) identified from the viability assay

- Complete growth medium

- This compound

- 96-well white-walled plates

- Caspase-Glo® 3/7 Assay System

- Plate-reading luminometer

2. Procedure:

- Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol, using a white-walled 96-well plate. It is recommended to test concentrations around the IC₅₀ value.

- Incubation: Incubate for a shorter period, typically 24-48 hours, as apoptosis is an earlier event than loss of viability.

- Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

- Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

- Mix gently by orbital shaking for 30 seconds.

- Incubate at room temperature for 1-2 hours.

- Data Acquisition: Measure the luminescence of each well with a plate-reading luminometer.

- Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

IV. Hypothetical Signaling Pathway to Investigate

Without prior knowledge, a common starting point for a novel anti-cancer compound is to investigate its effect on key signaling pathways frequently dysregulated in cancer. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

Hypothetical Impact of this compound on the PI3K/AKT/mTOR Pathway

Caption: Hypothetical inhibition points of this compound in the PI3K/AKT/mTOR pathway.

V. Further Mechanistic Studies

Based on the initial findings, further experiments should be designed to elucidate the mechanism of action of this compound. These could include:

-

Western Blotting: To analyze the phosphorylation status of key proteins in a suspected signaling pathway (e.g., p-AKT, p-mTOR).

-

Kinase Profiling: To screen for direct inhibitory activity of this compound against a panel of kinases.

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

-

RNA Sequencing: To identify global changes in gene expression following treatment with this compound.

These advanced studies will be crucial in identifying the molecular target and the precise mechanism by which this compound exerts its effects, paving the way for further preclinical and clinical development.

Measuring the In Vivo Efficacy of Glucokinase Activators: Application Notes and Protocols for CP-409092

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-409092 is a small molecule glucokinase activator (GKA) under investigation for the treatment of type 2 diabetes mellitus (T2DM). Glucokinase (GK) plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and by controlling glucose metabolism in the liver. In individuals with T2DM, GK function is often impaired. GKAs like this compound allosterically activate GK, thereby increasing glucose-stimulated insulin secretion from β-cells and promoting hepatic glucose uptake and glycogen synthesis. This document provides detailed application notes and experimental protocols for measuring the in vivo efficacy of this compound in preclinical animal models. Due to the limited availability of specific preclinical data for this compound, the glucokinase activator Piragliatin (RO4389620) is used as a representative compound to illustrate data presentation and expected outcomes.

Signaling Pathway of Glucokinase Activators

Glucokinase activators enhance the catalytic activity of glucokinase, leading to increased glucose phosphorylation. This is the rate-limiting step for glucose metabolism in both pancreatic β-cells and hepatocytes.

Caption: Mechanism of action of this compound in pancreas and liver.

Key In Vivo Efficacy Assays

The primary methods for assessing the in vivo efficacy of this compound in rodent models of T2DM (e.g., db/db mice, Zucker diabetic fatty rats) are the Oral Glucose Tolerance Test (OGTT) and the Hyperinsulinemic-Euglycemic Clamp.

Oral Glucose Tolerance Test (OGTT)

The OGTT evaluates the ability of an animal to clear a glucose load from the bloodstream. It is a fundamental test to assess improvements in glucose tolerance following treatment with a GKA.

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Materials:

-

Diabetic animal models (e.g., male db/db mice, 8-10 weeks old)

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

D-glucose solution (20% w/v in sterile water)

-

Glucometer and test strips

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated capillaries)

-

Centrifuge

Procedure:

-

House animals individually and provide water ad libitum.

-

Fast the animals for 6 hours prior to the experiment.

-

Record the body weight of each animal.

-

At t = -30 minutes, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

-

Administer this compound (at various doses, e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage or intraperitoneal injection.

-

At t = 0 minutes, administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage.

-

Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose concentrations at each time point using a glucometer.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 minutes for each animal.

The following tables present representative data for a GKA (Piragliatin) in an OGTT, demonstrating the expected dose-dependent improvement in glucose tolerance.

Table 1: Blood Glucose Levels During OGTT in db/db Mice

| Treatment Group | Dose (mg/kg) | n | Blood Glucose (mg/dL) at Time (min) |

| 0 | |||

| Vehicle | - | 8 | 185 ± 10 |

| Piragliatin | 3 | 8 | 170 ± 12 |

| Piragliatin | 10 | 8 | 165 ± 11 |

| Piragliatin | 30 | 8 | 150 ± 10 |

| Data are presented as Mean ± SEM. |

Table 2: Area Under the Curve (AUC) for Glucose During OGTT

| Treatment Group | Dose (mg/kg) | n | AUC (mg/dL * min) | % Reduction vs. Vehicle |

| Vehicle | - | 8 | 45000 ± 2500 | - |

| Piragliatin | 3 | 8 | 36000 ± 2000 | 20% |

| Piragliatin | 10 | 8 | 28000 ± 1800 | 38% |

| Piragliatin | 30 | 8 | 21000 ± 1500 | 53% |